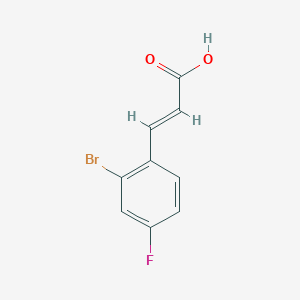
2-Bromo-4-fluorocinnamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-fluorocinnamic acid is a halogenated cinnamic acid derivative, which is a compound of interest in various chemical syntheses and applications. While the provided papers do not directly discuss 2-Bromo-4-fluorocinnamic acid, they do provide insights into related halogenated compounds and their synthesis, properties, and applications, which can be informative for understanding the broader context of halogenated cinnamic acids.
Synthesis Analysis
The synthesis of halogenated aromatic compounds often involves the functionalization of existing aromatic rings with halogen atoms. For example, the synthesis of 2-bromo-3-fluorobenzonitrile involves the bromodeboronation of aryl boronic acids, demonstrating the utility of halogenation reactions in the synthesis of complex aromatic compounds . Similarly, the preparation of 4-(2-Bromoacetyl)-3-fluorophenylboronic acid from 4-bromo-2-fluorobenzonitrile through a series of reactions including Grignard reaction and bromination indicates the multi-step nature of synthesizing halogenated aromatic compounds .
Molecular Structure Analysis
The molecular structure of halogenated compounds is crucial as it influences their reactivity and the types of chemical reactions they can undergo. For instance, the study of crystal structure landscapes of halogenated cinnamic acids, such as 4-bromocinnamic acid, reveals the influence of π-π interactions, weak hydrogen bonds, and halogen bonds in the formation of crystal structures . These interactions are also relevant for 2-Bromo-4-fluorocinnamic acid, as the presence of bromine and fluorine can lead to similar intermolecular forces affecting its crystal structure.
Chemical Reactions Analysis
Halogenated compounds participate in various chemical reactions, often serving as intermediates or reactants. The facile synthesis of 2-bromo-3-fluorobenzonitrile showcases the generality of halodeboronation reactions . Additionally, the regioselective synthesis of fluorosulfonyl 1,2,3-triazoles from bromovinylsulfonyl fluoride demonstrates the versatility of halogenated compounds in forming more complex structures . These examples highlight the reactivity of bromine and fluorine in chemical synthesis, which is relevant to understanding the chemical behavior of 2-Bromo-4-fluorocinnamic acid.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are influenced by the presence and position of halogen atoms on the aromatic ring. For example, the synthesis of 3-Bromo-2-fluorobenzoic acid and its characterization through MS and 1H NMR indicate the importance of analytical techniques in confirming the structure and purity of such compounds . The properties of halogenated compounds, such as their reactivity, boiling and melting points, and solubility, are key factors in their application in chemical synthesis and industry.
Wissenschaftliche Forschungsanwendungen
Biodegradation Studies
- Bioaugmentation in Bioreactors : 2-Bromo-4-fluorocinnamic acid, as part of the fluorocinnamic acid family, has been studied for its biodegradation. A study utilized a rotating biological contactor (RBC) to treat shock loadings of 4-fluorocinnamic acid, with bioaugmentation showing potential in removing fluorinated compounds, albeit with some efficiency challenges (Amorim et al., 2013).
- Biotransformation in Industrial Sludge : The compound's biotransformation using industrial activated sludge was explored. This research is relevant for understanding how 4-fluorocinnamic acid, and by extension related compounds like 2-Bromo-4-fluorocinnamic acid, behaves in wastewater treatment processes (Freitas dos Santos et al., 2004).
Chemical Synthesis and Applications
- Synthesis of Derivatives : Research focused on synthesizing methyl 4-fluorocinnamate, an important compound used in asymmetric dihydroxylation and aminohydroxylation, has implications for 2-Bromo-4-fluorocinnamic acid due to the structural similarity (Si, 2004).
- Degradation by Bacterial Strains : Isolation of bacterial strains capable of degrading 4-fluorocinnamic acid demonstrates potential applications in bioremediation and environmental cleanup technologies. These findings could be relevant for handling 2-Bromo-4-fluorocinnamic acid in environmental contexts (Yu, 2013).
Biodegradation Monitoring Techniques
- Membrane Inlet Mass Spectrometry (MIMS) : The use of MIMS for monitoring biodegradation of 4-fluorocinnamic acid offers insights into advanced analytical techniques that could be applied to 2-Bromo-4-fluorocinnamic acid and similar compounds (Creaser et al., 2002).
Additional Research Applications
- Consortium for Complete Biodegradation : A study showcasing a bacterial consortium capable of utilizing 4-fluorocinnamic acid for growth, leading to complete mineralization, highlights the potential for microbial consortia in biodegradation processes of related compounds (Hasan et al., 2010).
- Synthesis of Fluorocinnamic Aldehydes and Alcohols : Research into the formylation of β-bromo-β-fluorostyrenes, providing access to α-fluorocinnamic aldehydes and β-fluorocinnamic alcohols, demonstrates the chemical versatility and potential applications of fluorocinnamic derivatives in synthetic chemistry (Zemmouri et al., 2011).
Zukünftige Richtungen
The future directions of 2-Bromo-4-fluorocinnamic acid are not explicitly mentioned in the search results. Given its role as an intermediate in the production of agrochemicals and pharmaceuticals , ongoing research may focus on developing more efficient synthesis methods or exploring new applications.
Wirkmechanismus
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-4-fluorocinnamic acid . These factors could include pH, temperature, presence of other biomolecules, and the specific characteristics of the biological milieu where the compound exerts its action.
Eigenschaften
IUPAC Name |
(E)-3-(2-bromo-4-fluorophenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEJGSKYYLDTNE-DUXPYHPUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)Br)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluorocinnamic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

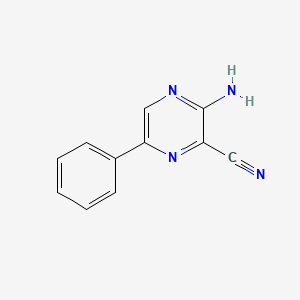
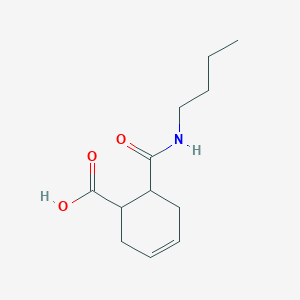

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)
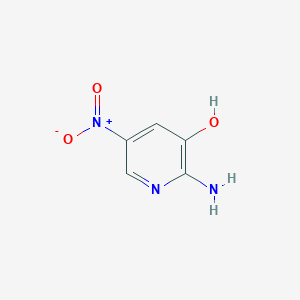
![4-allyl-5-[1-(4-fluorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1275344.png)
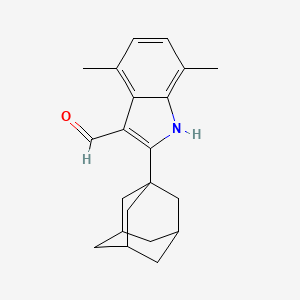

![4-[2-(Benzyloxy)phenyl]-1,3-thiazole-2-carbaldehyde](/img/structure/B1275347.png)

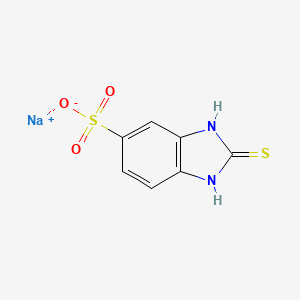
![Benzyl N-[2-methyl-1-(phenylsulfonyl)propyl]-carbamate](/img/structure/B1275354.png)
![5-[1-(3,4-dimethylphenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1275360.png)
